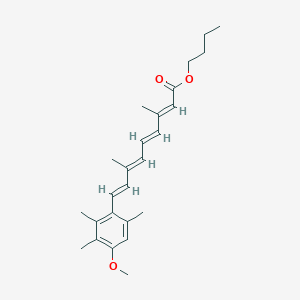

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a compound that can be categorized within the benzamide class of compounds. Benzamides are known for their diverse range of biological activities, including antiemetic, gastroprokinetic, and anticancer properties. They often feature a core benzamide structure with various substitutions that can significantly alter their physical, chemical, and biological characteristics .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the amide coupling of an appropriate benzoyl chloride or benzoic acid with an amine. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Although the specific synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is not detailed in the provided papers, it is likely that a similar amide coupling strategy could be employed, using 5-amino-2-methylbenzoic acid and an appropriate ethoxybenzylamine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two polymorphs with monoclinic systems . While the specific molecular structure of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is not provided, it can be inferred that it would exhibit a similar crystalline structure with potential for polymorphism.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen with 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of the nitro groups and the potential for intramolecular reactions are notable features. While the specific chemical reactions of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide are not discussed, it is plausible that it could undergo similar reductive transformations or other reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied, showing a strong polarizability effect with increasing drug concentration . Although the exact properties of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide are not provided, similar analytical techniques could be used to determine its molar refraction, polarizability, and other properties.

科学的研究の応用

Gastroprokinetic Activity

Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, including compounds related to N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, has shown potent gastroprokinetic activity. These compounds, bearing six- and seven-membered heteroalicycles, exhibited significant effects on gastric emptying, suggesting their potential application in treating gastrointestinal motility disorders (Morie et al., 1995).

Antimicrobial Activities

Some derivatives of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, specifically triazole derivatives, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates a potential application of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Polyimide Synthesis

Research involving similar chemical structures has been applied in the synthesis of novel aromatic polyimides. These materials, derived from amino-substituted benzamides, exhibit properties such as solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Butt et al., 2005).

Radiopharmaceutical Applications

Derivatives of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies. These studies are crucial for researching neurotransmission and can be applied in various neuroscientific and medical fields (Plenevaux et al., 2000).

Antioxidant Activity

Electrochemical studies on amino-substituted benzamide derivatives, related to N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, suggest these compounds can act as antioxidants by scavenging free radicals. This potential antioxidant activity makes them interesting for further exploration in therapeutic applications (Jovanović et al., 2020).

Psycho- and Neurotropic Effects

Research into similar quinolin-4-one derivatives indicates potential psycho- and neurotropic effects, suggesting these compounds, including those related to N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, could be useful in developing new psychoactive medications (Podolsky et al., 2017).

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRJGDWAPWWNHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)